

DNDI-6148: A Promising Candidate Against Antimony-Resistant Leishmania

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B11931583

[Get Quote](#)

A new benzoxaborole compound, **DNDI-6148**, shows significant promise in the fight against visceral leishmaniasis, including strains resistant to traditional antimony-based treatments. Preclinical data indicates high efficacy and a mechanism of action that circumvents common resistance pathways, positioning it as a valuable potential addition to the limited arsenal of antileishmanial drugs.

Visceral leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health challenge. The emergence of *Leishmania* strains resistant to pentavalent antimonials, the historical first-line treatment, has complicated control efforts and necessitated the development of novel therapeutics. **DNDI-6148**, developed by the Drugs for Neglected Diseases initiative (DNDi), has emerged as a promising oral preclinical candidate.^{[1][2][3]}

This guide provides a comparative overview of the efficacy of **DNDI-6148** against antimony-resistant *Leishmania* strains, alongside alternative treatments. It is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy Against Leishmania

While direct comparative studies of **DNDI-6148** against antimony-resistant *Leishmania* strains with specific IC₅₀ values are not yet widely published, crucial preclinical studies have demonstrated a lack of cross-resistance.^[4] This suggests that the mechanism of action of **DNDI-6148** is distinct from that of antimonials and is not affected by the resistance mechanisms developed by the parasite against antimony-based drugs.

The following table summarizes the available in vitro efficacy data for **DNDI-6148** against antimony-sensitive Leishmania strains and for alternative drugs against both sensitive and resistant strains.

Compound	Leishmania Species	Resistance Status	Assay	IC50/EC50 (μM)	Reference(s)
DNDI-6148	L. infantum	Antimony-Sensitive	Intracellular Amastigote	0.47 ± 0.04	[4]
L. donovani	Antimony-Sensitive	Intracellular Amastigote	0.28 ± 0.02	[4]	
Miltefosine	L. donovani	Antimony-Sensitive (Pre-treatment)	Intracellular Amastigote	3.85 ± 3.11	[5]
L. donovani	Antimony-Resistant (Relapse)	Intracellular Amastigote	11.35 ± 6.48	[5]	
L. donovani	Not Specified	Intracellular Amastigote	0.9 - 4.3	[6]	
Paromomycin	L. donovani	Antimony-Resistant	Intracellular Amastigote	Mean ED50: 3.9 ± 0.3	[7]
Amphotericin B	L. donovani	Not Specified	Intracellular Amastigote	0.1 - 0.4	[6]
L. infantum	Clinically Resistant	In vivo (hamster)	ED50: 0.067 mg/kg	[8]	

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. Lower values indicate higher potency. The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antileishmanial compounds.

In Vitro Intracellular Amastigote Efficacy Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant amastigote stage of the *Leishmania* parasite residing within host macrophages.

- **Macrophage Seeding:** Peritoneal macrophages are harvested from a suitable animal model (e.g., BALB/c mice) and seeded into 96-well plates at a density of 5×10^4 cells per well. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
- **Parasite Infection:** Stationary phase *Leishmania* promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1. The plates are incubated for another 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- **Drug Exposure:** Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., **DNDI-6148**) and reference drugs. A drug-free control and a positive control (e.g., Amphotericin B) are included. The plates are then incubated for a further 72 hours.
- **Quantification of Parasite Burden:** The number of intracellular amastigotes is quantified. This can be achieved by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a fluorescent DNA-binding dye can be used for fluorometric quantification.
- **Data Analysis:** The percentage of parasite inhibition is calculated relative to the drug-free control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

The golden hamster (*Mesocricetus auratus*) is a widely used animal model for visceral leishmaniasis as the disease progression closely mimics human infection.

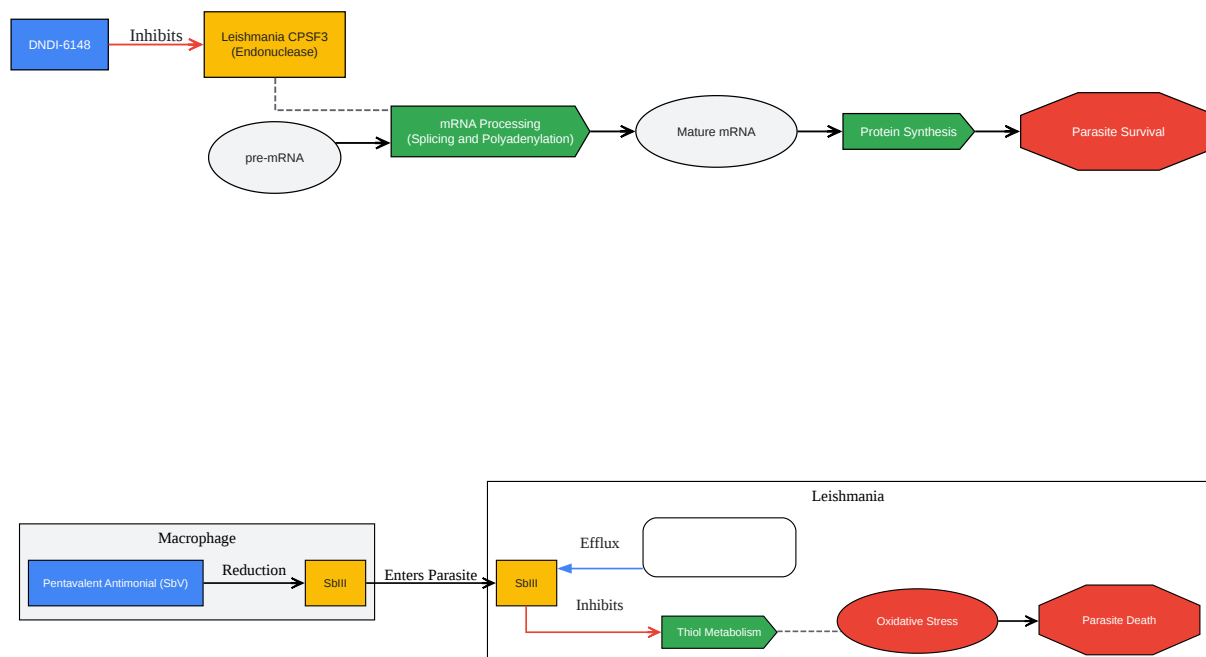
- **Infection:** Hamsters are infected with *Leishmania donovani* or *Leishmania infantum* amastigotes via intracardiac or intravenous injection. A typical inoculum is 1×10^7 amastigotes per animal.
- **Treatment Initiation:** Treatment with the test compound is initiated at a predefined time point post-infection, often at day 28 or when clinical signs of disease are apparent.
- **Drug Administration:** **DNDI-6148** is typically administered orally once or twice daily for a period of 5 to 10 days. The drug is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A vehicle-treated control group and a positive control group (e.g., treated with miltefosine) are included in the study.
- **Assessment of Parasite Burden:** At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected. The parasite burden in these organs is determined by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears (expressed as Leishman-Donovan Units - LDUs) or by quantitative PCR.
- **Efficacy Calculation:** The percentage of parasite reduction in the treated groups is calculated by comparing the mean LDU in the treated groups to that of the vehicle-treated control group.

Mechanism of Action and Resistance

The efficacy of **DNDI-6148** in antimony-resistant strains is attributed to its novel mechanism of action, which is distinct from that of traditional antileishmanial drugs.

DNDI-6148 Signaling Pathway

DNDI-6148 acts by inhibiting the *Leishmania* cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for parasite mRNA processing.^{[2][3]} This disruption of a fundamental cellular process leads to parasite death.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNDI-6148 | DNDi [dndi.org]
- 2. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Leishmania infantum: Lack of Parasite Resistance to Amphotericin B in a Clinically Resistant Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNDI-6148: A Promising Candidate Against Antimony-Resistant Leishmania]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931583#dndi-6148-efficacy-in-antimony-resistant-leishmania-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

